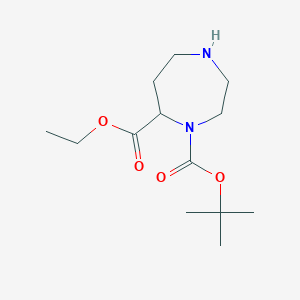
O1-tert-Butyl O7-ethyl 1,4-diazepane-1,7-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O1-tert-Butyl O7-ethyl 1,4-diazepane-1,7-dicarboxylate is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of tert-butyl and ethyl groups attached to the diazepane ring, along with two carboxylate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O1-tert-Butyl O7-ethyl 1,4-diazepane-1,7-dicarboxylate typically involves the reaction of 1,4-diazepane with tert-butyl chloroformate and ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
O1-tert-Butyl O7-ethyl 1,4-diazepane-1,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The carboxylate groups can participate in nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
O1-tert-Butyl O7-ethyl 1,4-diazepane-1,7-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O1-tert-Butyl O7-ethyl 1,4-diazepane-1,7-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate: Similar structure but with a single carboxylate group.
tert-Butyl 7-methyl-1,4-diazepane-1-carboxylate: Contains a methyl group instead of an ethyl group.
Uniqueness
O1-tert-Butyl O7-ethyl 1,4-diazepane-1,7-dicarboxylate is unique due to the presence of both tert-butyl and ethyl groups, along with two carboxylate groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H24N2O4 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
1-O-tert-butyl 7-O-ethyl 1,4-diazepane-1,7-dicarboxylate |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-11(16)10-6-7-14-8-9-15(10)12(17)19-13(2,3)4/h10,14H,5-9H2,1-4H3 |
InChI Key |
YWRXEVWDZYOLGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCNCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















